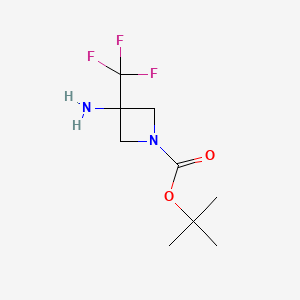
Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C9H15F3N2O2 . It has a molecular weight of 240.22 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate consists of nine carbon atoms, fifteen hydrogen atoms, three fluorine atoms, two nitrogen atoms, and two oxygen atoms .Scientific Research Applications
Organic Synthesis
Scientific Field
Organic Chemistry Application Summary: This compound is used as a building block in the synthesis of thia and oxa-azaspiro[3.4]octanes, which are valuable in the development of pharmaceuticals and agrochemicals. Methods of Application:
- Catalysis: DBU-catalysed Horner–Wadsworth–Emmons reactions are employed for the preparation of the starting materials. Results: The application of this method has led to the efficient creation of a series of spirocyclic compounds, which are confirmed via NMR spectroscopy and HRMS investigations .
Peptide Synthesis
Scientific Field
Biochemistry Application Summary: Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate is utilized in the synthesis of dipeptides, which are the building blocks of proteins. Methods of Application:
- Coupling Reagents: Commonly used coupling reagents are employed for amide formation without the addition of base. Results: The synthesis approach has yielded dipeptides in satisfactory yields within 15 minutes, demonstrating the efficiency of Boc-AAILs in peptide synthesis .
Medicinal Chemistry
Scientific Field
Pharmaceutical Sciences Application Summary: The compound serves as a precursor for the synthesis of heterocyclic amino acid derivatives, which have potential therapeutic applications. Methods of Application:
- Cross-Coupling: Suzuki–Miyaura cross-coupling reactions are performed for the diversification of the derivatives. Results: Novel heterocyclic compounds have been synthesized, which exhibit a variety of biological activities confirmed by spectroscopic analysis .
Asymmetric Synthesis
Scientific Field
Chiral Chemistry Application Summary: The compound is used in the asymmetric synthesis of chiral molecules, which are important for creating enantiomerically pure pharmaceuticals. Methods of Application:
- Cleavage: Post-reaction, the group is readily cleaved by treatment with acid. Results: This method has enabled the activation of imines for the addition of various nucleophiles, leading to the synthesis of chiral molecules .
Heterocyclic Chemistry
Scientific Field
Organic Chemistry Application Summary: The compound is involved in the preparation of azetidine-containing molecules, which are used in a wide range of synthetic products. Methods of Application:
- Derivatization: Further functionalization is achieved through various organic transformations. Results: The process has resulted in the creation of 3-aryl- and 3-heteroarylazetidine-3-carboxylic acid compounds, expanding the utility of azetidines in synthetic chemistry .
Chemical Biology
Scientific Field
Chemical Biology Application Summary: The compound is explored for its role in modulating biological systems, particularly in the study of enzyme-substrate interactions. Methods of Application:
- Binding Studies: Affinity chromatography and other binding assays are conducted to evaluate the interaction strength. Results: Studies have shown that the compound can effectively inhibit certain enzymes, providing insights into their mechanism of action and potential for drug development .
Organic Synthesis
Scientific Field
- Catalysis: DBU-catalysed Horner–Wadsworth–Emmons reactions are employed for the preparation of the starting materials. Results: The application of this method has led to the efficient creation of a series of spirocyclic compounds, which are confirmed via NMR spectroscopy and HRMS investigations .
Peptide Synthesis
Scientific Field
- Coupling Reagents: Commonly used coupling reagents are employed for amide formation without the addition of base. Results: The synthesis approach has yielded dipeptides in satisfactory yields within 15 minutes, demonstrating the efficiency of Boc-AAILs in peptide synthesis .
Medicinal Chemistry
Scientific Field
- Cross-Coupling: Suzuki–Miyaura cross-coupling reactions are performed for the diversification of the derivatives. Results: Novel heterocyclic compounds have been synthesized, which exhibit a variety of biological activities confirmed by spectroscopic analysis .
Asymmetric Synthesis
Scientific Field
- Cleavage: Post-reaction, the group is readily cleaved by treatment with acid. Results: This method has enabled the activation of imines for the addition of various nucleophiles, leading to the synthesis of chiral molecules .
Heterocyclic Chemistry
Scientific Field
- Derivatization: Further functionalization is achieved through various organic transformations. Results: The process has resulted in the creation of 3-aryl- and 3-heteroarylazetidine-3-carboxylic acid compounds, expanding the utility of azetidines in synthetic chemistry .
Chemical Biology
Scientific Field
properties
IUPAC Name |
tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O2/c1-7(2,3)16-6(15)14-4-8(13,5-14)9(10,11)12/h4-5,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAKIPUXJZWAKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

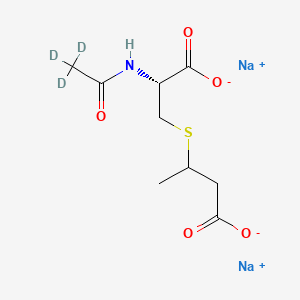

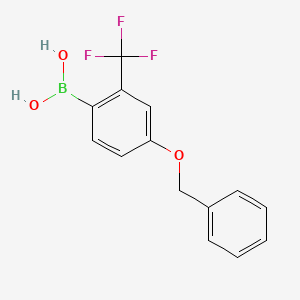
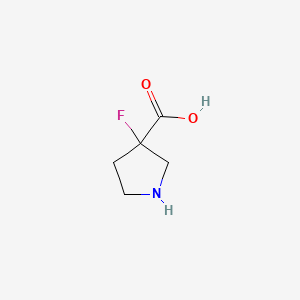
![4-((2-aMinoethyl)(5-chlorobenzo[d]oxazol-2-yl)aMino)butan-2-one (diMethanesulfonate)](/img/structure/B578056.png)

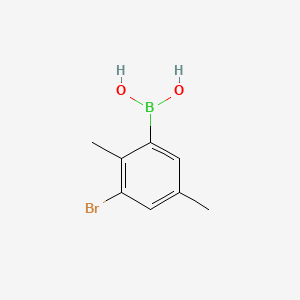
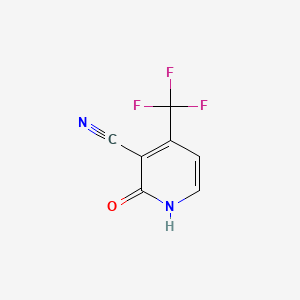

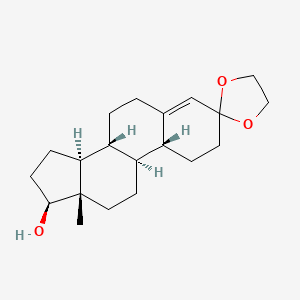
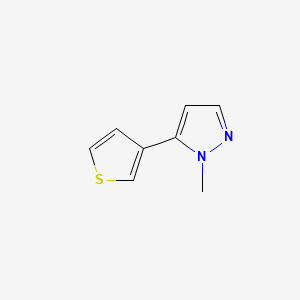
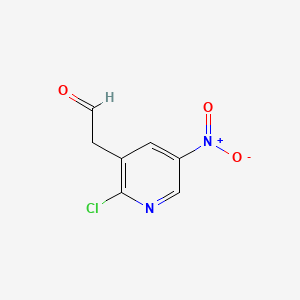
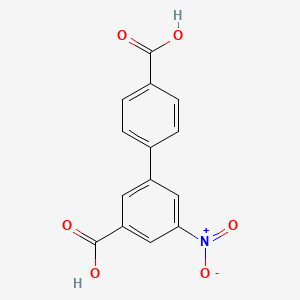
![5-(Trifluoromethoxy)benzo[c][1,2,5]thiadiazole](/img/structure/B578069.png)